molecular formula C16H21N3O2S2 B5513832 2-(Benzothiazol-2-ylsulfanyl)-N-(3-morpholin-4-yl-propyl)-acetamide

2-(Benzothiazol-2-ylsulfanyl)-N-(3-morpholin-4-yl-propyl)-acetamide

Cat. No.: B5513832
M. Wt: 351.5 g/mol
InChI Key: UKUKGRZVPFBHSU-UHFFFAOYSA-N
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Description

2-(Benzothiazol-2-ylsulfanyl)-N-(3-morpholin-4-yl-propyl)-acetamide is a structurally complex acetamide derivative characterized by a benzothiazole ring linked via a sulfanyl (-S-) group and a morpholine-substituted propyl chain. This compound belongs to a broader class of acetamide derivatives, which are widely studied for their pharmacological and material science applications due to their tunable electronic and steric properties.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-morpholin-4-ylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S2/c20-15(17-6-3-7-19-8-10-21-11-9-19)12-22-16-18-13-4-1-2-5-14(13)23-16/h1-2,4-5H,3,6-12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUKGRZVPFBHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzothiazol-2-ylsulfanyl)-N-(3-morpholin-4-yl-propyl)-acetamide typically involves the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Attachment of Sulfanyl Group: The benzothiazole ring is then functionalized with a sulfanyl group using thiolation reactions.

    Formation of Acetamide Group: The acetamide group is introduced through acylation reactions involving acetic anhydride or acetyl chloride.

    Attachment of Morpholine Ring: The morpholine ring is attached via nucleophilic substitution reactions involving 3-chloropropylamine and morpholine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the acetamide group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenated compounds, acids, and bases are often used in substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amines.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

2-(Benzothiazol-2-ylsulfanyl)-N-(3-morpholin-4-yl-propyl)-acetamide may have applications in several fields:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or reagent in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: May be used in the development of new materials or as a component in chemical formulations.

Mechanism of Action

The mechanism of action of 2-(Benzothiazol-2-ylsulfanyl)-N-(3-morpholin-4-yl-propyl)-acetamide would depend on its specific biological target. Generally, compounds with benzothiazole and morpholine moieties may interact with enzymes, receptors, or other proteins, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or participating in redox reactions.

Comparison with Similar Compounds

Structural Comparisons

The compound’s unique features can be contextualized by comparing it to structurally related acetamides (Table 1):

Table 1: Structural Features of Selected Acetamide Derivatives

Compound Name Key Substituents Molecular Formula
2-(Benzothiazol-2-ylsulfanyl)-N-(3-morpholin-4-yl-propyl)-acetamide Benzothiazole-S-, morpholinylpropyl C₁₅H₁₉N₃O₂S₂
N-(1,3-Benzothiazol-2-yl)acetamide Benzothiazole directly attached to acetamide C₉H₈N₂OS
2-(4-Methoxyphenyl)-N-(3,3-diphenylpropyl)acetamide 4-Methoxyphenyl, diphenylpropyl C₂₄H₂₃NO₂
N-(4-Isopropylphenyl)-2-(6,6-dimethyl-2-oxomorpholin-3-yl)acetamide Morpholinone (oxo-morpholine), isopropylphenyl C₁₈H₂₆N₂O₃

Key Observations :

  • The benzothiazole-sulfanyl group in the target compound distinguishes it from simpler analogs like N-(1,3-benzothiazol-2-yl)acetamide, which lacks the sulfanyl bridge and morpholine substituent .

Key Observations :

  • The target compound’s synthesis likely parallels methods for analogous acetamides (e.g., ), where nucleophilic substitution or coupling reactions are employed to attach the benzothiazole-sulfanyl and morpholine groups.
  • In contrast, morpholinone-containing derivatives (e.g., ) often require oxo-group introduction via acetylation or sulfonation.

Spectroscopic and Crystallographic Data

Nuclear Magnetic Resonance (NMR) :

  • The target compound’s ¹H NMR spectrum would exhibit signals for the benzothiazole aromatic protons (~7.5–8.5 ppm), morpholine protons (~3.0–3.5 ppm), and propyl chain protons (~1.5–2.5 ppm). This contrasts with simpler analogs like N-(1,3-benzothiazol-2-yl)acetamide, which lacks splitting from the morpholine group .
  • For example, N-(4-isopropylphenyl)-2-(6,6-dimethyl-2-oxomorpholin-3-yl)acetamide shows distinct methyl singlet resonances at δ 1.37 and 1.50 ppm for the dimethyl groups.

Crystallography :

  • Crystallographic studies of related compounds (e.g., N-(1,3-benzothiazol-2-yl)acetamide ) reveal planar benzothiazole-acetamide conformations stabilized by intramolecular hydrogen bonds. The sulfanyl and morpholine groups in the target compound may introduce torsional strain, affecting crystal packing.

Computational and Analytical Tools

  • Structure Refinement : Software such as SHELX and WinGX are critical for resolving complex crystallographic data, particularly for compounds with flexible substituents (e.g., morpholinylpropyl chains).
  • Density Functional Theory (DFT) : Methods like the Colle-Salvetti correlation-energy formula could model electronic properties, aiding in predicting reactivity relative to analogs.

Biological Activity

The compound 2-(Benzothiazol-2-ylsulfanyl)-N-(3-morpholin-4-yl-propyl)-acetamide is a benzothiazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neurodegenerative diseases. This article reviews the synthesis, biological evaluation, and potential therapeutic implications of this compound based on diverse research findings.

Synthesis

The synthesis of benzothiazole derivatives typically involves the reaction of benzothiazole with various amines and acylating agents. For 2-(Benzothiazol-2-ylsulfanyl)-N-(3-morpholin-4-yl-propyl)-acetamide , the process generally includes:

  • Formation of Benzothiazole : The starting material is synthesized through cyclization reactions involving o-aminothiophenol and carbon disulfide.
  • N-Acylation : The benzothiazole is then reacted with acetic anhydride to form the acetamide derivative.
  • Morpholine Substitution : Finally, morpholine is introduced to yield the target compound.

Anticancer Properties

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. A study evaluating various benzothiazole compounds found that derivatives similar to 2-(Benzothiazol-2-ylsulfanyl)-N-(3-morpholin-4-yl-propyl)-acetamide showed potent inhibitory effects on multiple cancer cell lines, including:

CompoundCell LineIC50 (nM)
7eSKRB-31.2
7eSW6204.3
7eA54944
7eHepG248

These results suggest that similar compounds can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

The mechanism by which these compounds exert their anticancer effects often involves:

  • Induction of Apoptosis : Compounds like 7e have been shown to cause apoptosis in HepG2 cells through mitochondrial pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic factors.
  • Cell Cycle Arrest : Studies have indicated that these compounds can induce cell cycle arrest at various phases, further inhibiting cancer cell proliferation .

Neuroprotective Effects

In addition to anticancer activity, some benzothiazole derivatives have been investigated for their neuroprotective properties, particularly in models of Alzheimer's disease. For instance, certain derivatives were identified as inhibitors of amyloid-beta peptide interactions, which are implicated in Alzheimer’s pathology. This suggests a dual therapeutic potential for compounds like 2-(Benzothiazol-2-ylsulfanyl)-N-(3-morpholin-4-yl-propyl)-acetamide in both cancer and neurodegenerative diseases .

Case Studies

  • In Vitro Studies : A series of in vitro assays demonstrated that similar compounds could significantly reduce cell viability in various cancer cell lines while exhibiting low toxicity towards normal cells.
  • Animal Models : In vivo studies using xenograft models have shown that these compounds can inhibit tumor growth significantly without major side effects, indicating a favorable therapeutic index.

Q & A

Q. How can researchers address quantification challenges in biological matrices?

  • Quantification Strategies :
  • LC-MS/MS : Use deuterated internal standards for precise quantification in plasma/tissue .
  • Sample Preparation : Protein precipitation with acetonitrile or solid-phase extraction (SPE) .

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